

An In-depth Technical Guide to 3,4,5-Trichlorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4,5-Trichlorophenylboronic acid*

Cat. No.: *B151388*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichlorophenylboronic acid is a synthetic organoboron compound that has garnered interest in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its utility stems from the presence of the boronic acid functional group, which enables a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The trichlorinated phenyl ring provides unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive review of the available literature on **3,4,5-Trichlorophenylboronic acid**, covering its chemical and physical properties, synthesis, key applications, and biological activities.

Chemical and Physical Properties

3,4,5-Trichlorophenylboronic acid is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below. While specific data on its pKa and a detailed solubility profile are not readily available in the literature, it is expected to be soluble in polar organic solvents and sparingly soluble in non-polar organic solvents and water, a characteristic common to many arylboronic acids.^[1]

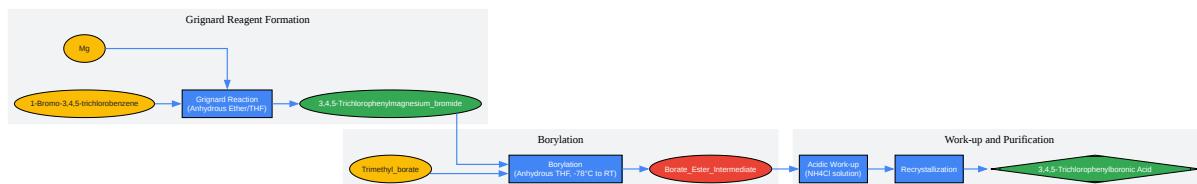
Property	Value	Reference
CAS Number	862248-93-9	[2] [3]
Molecular Formula	C ₆ H ₄ BCl ₃ O ₂	[2] [3]
Molecular Weight	225.27 g/mol	[3]
Melting Point	> 360 °C	[1]
Appearance	White to off-white crystalline powder	[1]
Purity	Typically ≥ 95%	[4]

Synthesis

A detailed experimental protocol for the synthesis of **3,4,5-Trichlorophenylboronic acid** is not explicitly described in the reviewed literature. However, a common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate. The following protocol is adapted from a well-established procedure for the synthesis of the analogous 3,4,5-trifluorophenylboronic acid and can be considered a viable route for the preparation of **3,4,5-Trichlorophenylboronic acid**.[\[3\]](#)

Experimental Protocol: Synthesis via Grignard Reaction

Materials:


- 1-Bromo-3,4,5-trichlorobenzene
- Magnesium turnings
- Iodine (crystal)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Trimethyl borate
- Saturated aqueous ammonium chloride solution

- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

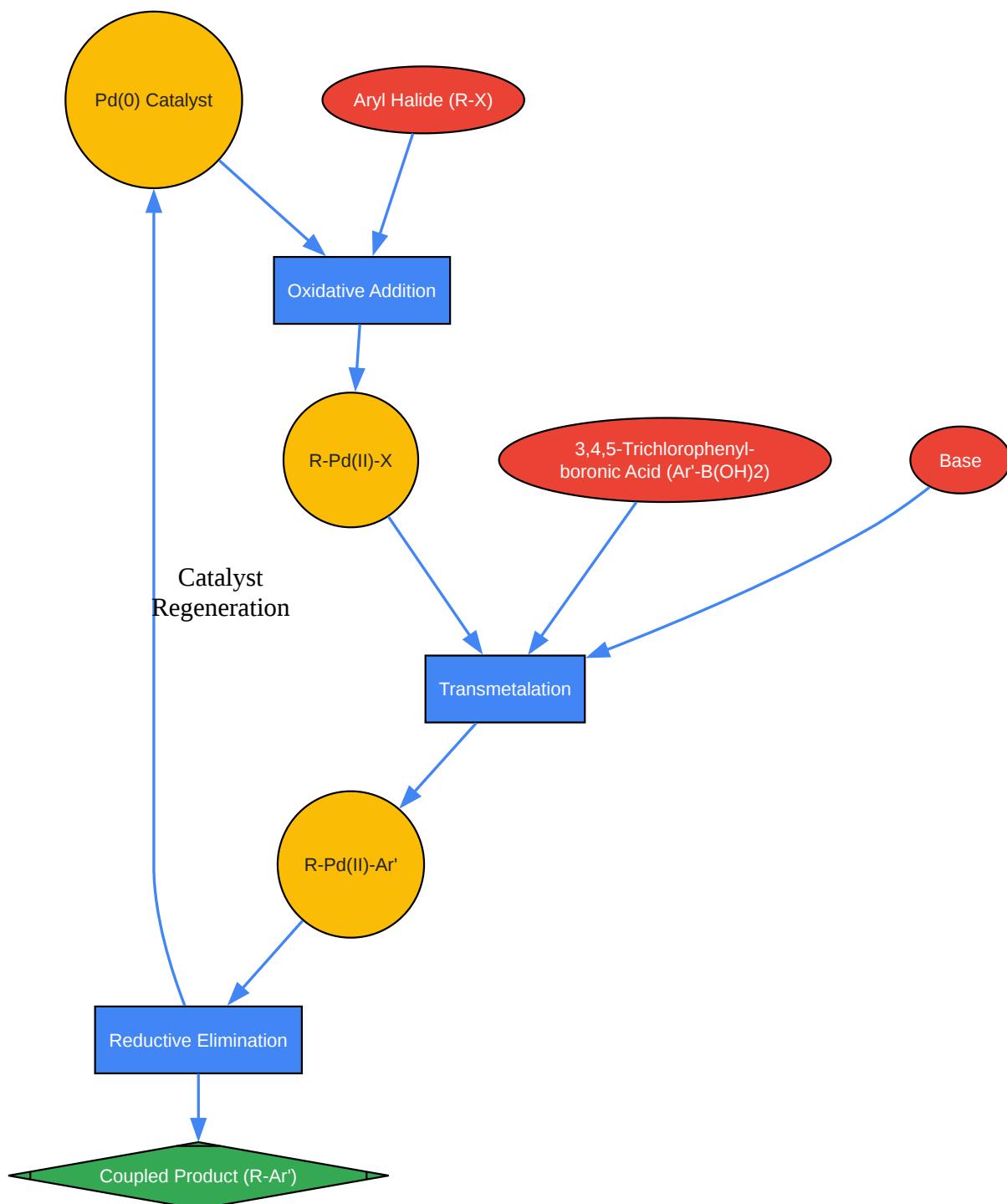
Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
 - Add a small crystal of iodine and enough anhydrous diethyl ether or THF to cover the magnesium.
 - Gently heat the mixture to initiate the reaction.
 - Slowly add a solution of 1-bromo-3,4,5-trichlorobenzene in anhydrous ether/THF from the dropping funnel to maintain a gentle reflux.
 - After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3,4,5-trichlorophenylmagnesium bromide).
- Borylation:
 - In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Purification:

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude **3,4,5-Trichlorophenylboronic acid** can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[3]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3,4,5-Trichlorophenylboronic acid**.


Applications in Organic Synthesis

The primary application of **3,4,5-Trichlorophenylboronic acid** is as a building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[\[5\]](#)

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, **3,4,5-trichlorophenylboronic acid**) with an organic halide or triflate in the presence of a palladium catalyst and a base. The general catalytic cycle is depicted below.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

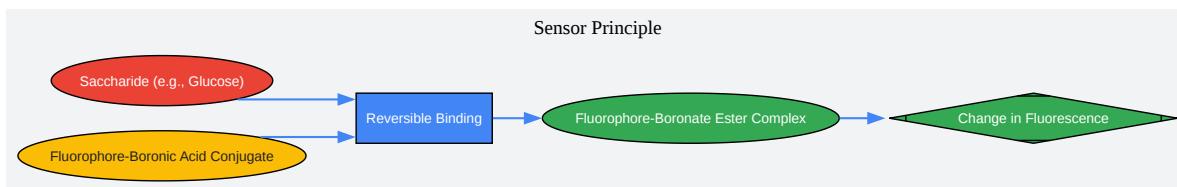
While specific examples detailing the use of **3,4,5-Trichlorophenylboronic acid** in Suzuki-Miyaura reactions are not abundant in the searched literature, a general protocol can be outlined. The choice of catalyst, base, and solvent is crucial for achieving high yields.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

- **3,4,5-Trichlorophenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., Na_2CO_3 , K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:


- In a reaction vessel, combine **3,4,5-Trichlorophenylboronic acid** (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
- Add the appropriate solvent system. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Sensor Technology

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property has been extensively utilized in the development of chemical sensors, particularly for the detection of saccharides like glucose.[6][7] The binding event can be transduced into a measurable signal, often a change in fluorescence.[8]

While no specific sensor employing **3,4,5-Trichlorophenylboronic acid** was found in the literature, the general principle of a boronic acid-based fluorescent sensor is illustrated below. The trichlorophenyl group would be expected to influence the Lewis acidity of the boron atom and the photophysical properties of an attached fluorophore.

[Click to download full resolution via product page](#)

Caption: General mechanism of a boronic acid-based fluorescent saccharide sensor.

Biological Activities

The biological activities of **3,4,5-Trichlorophenylboronic acid** have not been extensively studied. However, the broader class of arylboronic acids has been investigated for various biological effects.

Enzyme Inhibition

Arylboronic acids are known to be competitive inhibitors of serine proteases, such as chymotrypsin and subtilisin.[\[1\]](#)[\[2\]](#) The inhibitory mechanism is believed to involve the donation of an electron pair from the active site histidine to the boron atom of the bound inhibitor.[\[1\]](#) It is plausible that **3,4,5-Trichlorophenylboronic acid** could exhibit similar inhibitory activity against serine proteases, although specific studies are lacking.

Cytotoxicity

There is no specific data available on the cytotoxicity of **3,4,5-Trichlorophenylboronic acid** against cancer cell lines. However, various other substituted phenylboronic acid derivatives have been evaluated for their cytotoxic potential. For instance, some N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives have shown moderate antiproliferative activity against human colon cancer cells.[\[9\]](#) Further research is required to determine the cytotoxic profile of **3,4,5-Trichlorophenylboronic acid**.

Modulation of Signaling Pathways

The effect of **3,4,5-Trichlorophenylboronic acid** on specific signaling pathways has not been reported. However, boronic acid-containing compounds, such as bortezomib, are known to target and inhibit the NF-κB signaling pathway, which is crucial in many cellular processes, including inflammation and cancer.[\[10\]](#) Given this precedent, it is conceivable that **3,4,5-Trichlorophenylboronic acid** or its derivatives could modulate this or other signaling pathways, but this remains an area for future investigation.

Conclusion

3,4,5-Trichlorophenylboronic acid is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its applications in sensor technology and its biological activities are less explored, the known properties of the broader class of arylboronic acids suggest promising avenues for future research. The development of detailed synthetic protocols and a thorough investigation into its biological effects will be crucial for unlocking the full potential of this compound in materials science and drug discovery. Further studies are warranted to elucidate its specific reactivity, sensor capabilities, and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]
- 6. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the NF-kappaB signaling pathway in Notch1-induced T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4,5-Trichlorophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151388#literature-review-of-3-4-5-trichlorophenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com